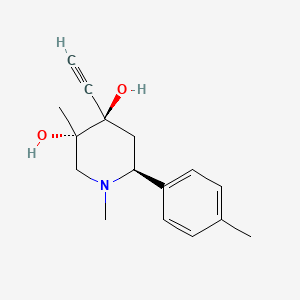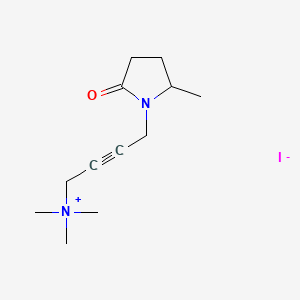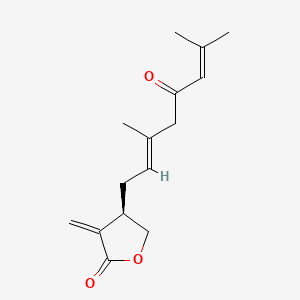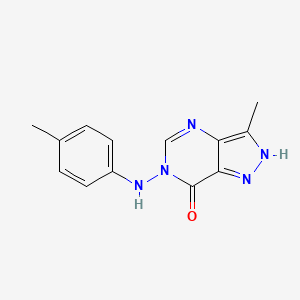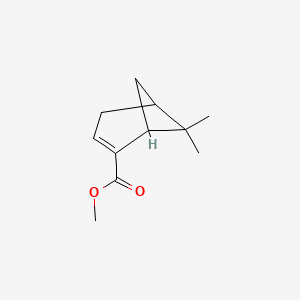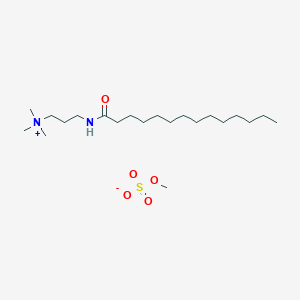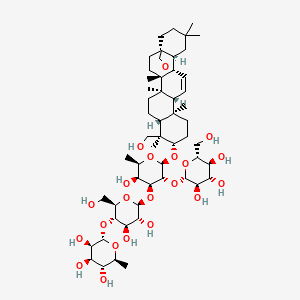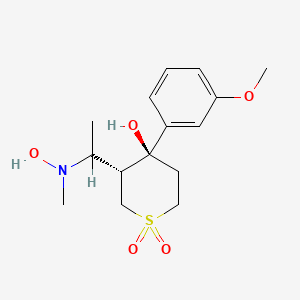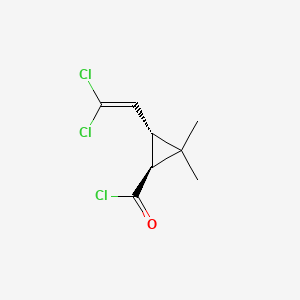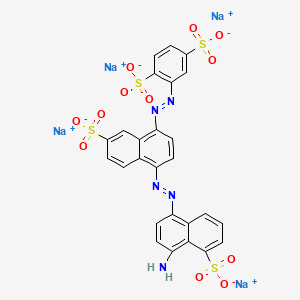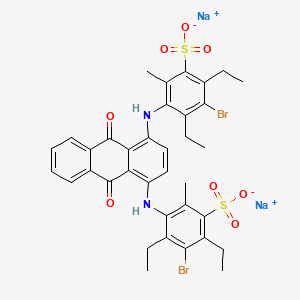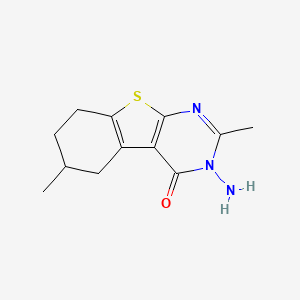
5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of benzothienopyrimidines. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothieno Ring: Starting from a suitable thiophene derivative, the benzothieno ring can be constructed through cyclization reactions.
Pyrimidine Ring Formation: The pyrimidine ring can be formed by reacting the benzothieno intermediate with appropriate reagents such as guanidine or urea derivatives under specific conditions.
Amination and Methylation: Introduction of amino and methyl groups can be achieved through substitution reactions using reagents like methyl iodide and ammonia or amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups such as alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of benzothienopyrimidines have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinally, compounds similar to 5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one have shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, these compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, metabolism, or immune response.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidines: Compounds with similar core structures but different substituents.
Thienopyrimidines: Compounds lacking the benzene ring but with similar biological activities.
Pyrimidinones: Compounds with a pyrimidine core but different heterocyclic attachments.
Uniqueness
What sets 5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both amino and methyl groups, along with the benzothieno core, provides a unique scaffold for further modifications and applications.
Properties
CAS No. |
120354-20-3 |
|---|---|
Molecular Formula |
C12H15N3OS |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-amino-2,6-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15N3OS/c1-6-3-4-9-8(5-6)10-11(17-9)14-7(2)15(13)12(10)16/h6H,3-5,13H2,1-2H3 |
InChI Key |
XUQSYCHZJHLNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
